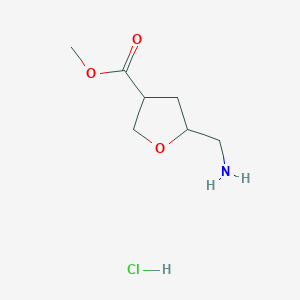
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride” is a synthetic organic compound with the chemical formula C7H13NO3•HCl . It is also known as MOCH.
Molecular Structure Analysis
The molecular structure of “Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride” can be represented by the InChI code: 1S/C7H13NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h5-6H,2-4,8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride” has a molecular weight of 195.65 . It is typically stored at 4 degrees Celsius . The compound is in the form of an oil .Scientific Research Applications
DNA Modification and Epigenetic Regulation
Methyl 5-(aminomethyl)oxolane-3-carboxylate hydrochloride plays a role in the field of epigenetics, particularly in the modification of DNA. Research by Tahiliani et al. (2009) has shown that specific enzymes, like TET1, are capable of converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (hmC) in cultured cells. This conversion is crucial for epigenetic regulation and is implicated in various biological processes including cell differentiation (Tahiliani et al., 2009).
Oxidative DNA Demethylation
The compound is also relevant in the study of active DNA demethylation pathways. A study by Wu and Zhang (2017) highlights the role of TET dioxygenase-mediated oxidation in the active reversal of DNA methylation, a process crucial for regulating gene expression and cellular differentiation (Wu & Zhang, 2017).
Chemical Modifications for DNA Sequencing
In the context of DNA sequencing and analysis, the compound has been utilized in methods like chemical modification-assisted bisulfite sequencing. This technique, as described by Lu et al. (2013), is used for detecting specific DNA modifications with high precision, which is vital for understanding epigenetic mechanisms (Lu et al., 2013).
Proteomics and Epigenetic Readers
The compound is also significant in the study of proteins that read specific DNA modifications, as indicated by research in proteomics. Spruijt et al. (2013) conducted a study to identify proteins that selectively bind to modified cytosine bases, which is essential for understanding the biological functions of these epigenetic marks (Spruijt et al., 2013).
Role in Neuronal Function
Research has also shown the presence of modified cytosine bases in neuronal cells, suggesting a role in the epigenetic control of neuronal function. Studies like that of Kriaucionis and Heintz (2009) have found significant amounts of modified cytosines in Purkinje neurons, indicating their importance in brain function and possibly in neurological disorders (Kriaucionis & Heintz, 2009).
Analysis of Active Demethylation Intermediates
The compound is also used in the analysis of active demethylation intermediates in DNA. Research has been conducted to identify and understand the levels of various oxidized methylcytosines in different tissues, providing insights into active DNA demethylation pathways (Globisch et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h5-6H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKUESAFWLSGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(OC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)oxolane-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

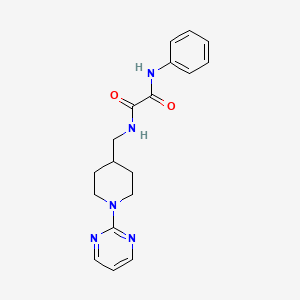
![Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2666368.png)
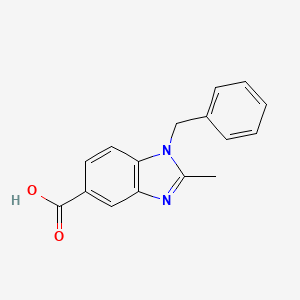
![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)
![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)
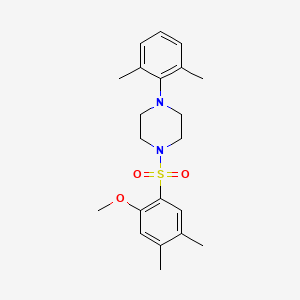
![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)
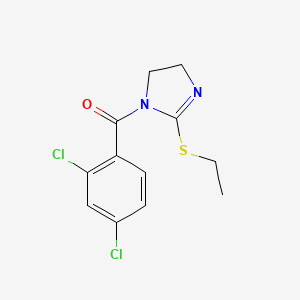
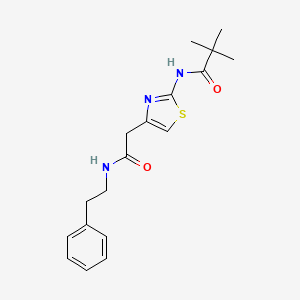
![1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2666381.png)
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)
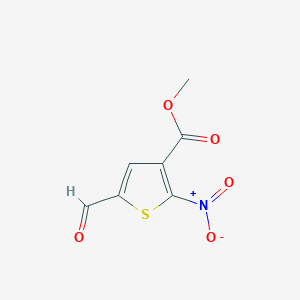
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666387.png)
